molecular formula C9H11N B3177989 (R)-1-phenylprop-2-en-1-amine CAS No. 325490-29-7

(R)-1-phenylprop-2-en-1-amine

Cat. No.: B3177989
CAS No.: 325490-29-7
M. Wt: 133.19 g/mol
InChI Key: VESLRNDUOCLYDT-SECBINFHSA-N
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Description

®-1-Phenylprop-2-en-1-amine is an organic compound characterized by a phenyl group attached to a prop-2-en-1-amine structure. This compound is notable for its chiral nature, meaning it has a non-superimposable mirror image. The ®-enantiomer refers to the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.

Scientific Research Applications

®-1-Phenylprop-2-en-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-phenylprop-2-en-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of prochiral precursors using chiral rhodium or ruthenium catalysts. Another approach involves the use of chiral auxiliaries in the synthesis process to direct the formation of the ®-enantiomer.

Industrial Production Methods: On an industrial scale, the production of ®-1-phenylprop-2-en-1-amine may involve the use of large-scale chiral resolution techniques. These methods separate the desired enantiomer from a racemic mixture, which contains both ® and (S) enantiomers. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are commonly employed.

Chemical Reactions Analysis

Types of Reactions: ®-1-Phenylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halides.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of ®-1-phenylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways. For instance, it may act as an agonist or antagonist in neurotransmitter pathways, affecting signal transduction processes.

Comparison with Similar Compounds

    (S)-1-Phenylprop-2-en-1-amine: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activity.

    Phenylpropanolamine: A structurally similar compound with a hydroxyl group instead of an amine group.

    Amphetamine: A related compound with a similar phenyl and amine structure but differing in the position of the double bond.

Uniqueness: ®-1-Phenylprop-2-en-1-amine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or other structurally similar compounds. This specificity makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(1R)-1-phenylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESLRNDUOCLYDT-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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